![molecular formula C8H9N3S B1357939 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine CAS No. 859205-88-2](/img/structure/B1357939.png)
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .
Synthesis Analysis
Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis
The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .Scientific Research Applications
Antiviral Therapies
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in the antiviral drug Remdesivir . This drug has shown efficacy against a wide array of RNA viruses, including SARS/MERS-CoV, and has been approved for emergency treatment of severe COVID-19 symptoms . Derivatives of this compound have also been used in treating Ebola and other emerging viruses .
Cancer Treatment
As an integral part of several kinase inhibitors, this compound has been utilized in targeted cancer therapies. It’s found in drugs like Brivanib Alaninate , an antitumorigenic drug approved by the US FDA, and is also present in EGFR inhibitors that are in clinical phase II .
Inhibition of Cellular Proliferation
The compound has been studied for its role as an EGFR inhibitor in slowing down the proliferation of human colon tumor cell lines. This application is crucial for developing treatments that target specific pathways involved in cancer cell growth .
Antimicrobial Properties
Lastly, the antimicrobial potential of this compound is a field of interest. It could lead to the development of new antibiotics to combat resistant strains of bacteria and other pathogens.
Each of these applications represents a unique field of research where 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine could have significant impacts. The versatility of this compound makes it a valuable target for ongoing and future scientific studies. The information provided here is based on the current literature and highlights the diverse potential of this compound in various therapeutic areas .
Mechanism of Action
Target of Action
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The compound primarily targets specific proteins or enzymes that are dysregulated in diseases .
Mode of Action
The mode of action of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine involves its interaction with its targets, leading to changes in their function. The compound acts by inhibiting the activity of these targets, thereby affecting their role in disease progression .
Biochemical Pathways
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine affects several biochemical pathways. It is involved in the inhibition of kinases, which are key components of many cellular processes . The downstream effects of this inhibition can lead to changes in cell proliferation and other cellular functions .
Result of Action
The molecular and cellular effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine’s action are largely dependent on its targets and the biochemical pathways it affects. By inhibiting kinases, the compound can affect cellular proliferation and other functions .
Safety and Hazards
Future Directions
The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.
properties
IUPAC Name |
5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJRILORDMTIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610280 |
Source
|
Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859205-88-2 |
Source
|
Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.